2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
CAS No.: 2138297-40-0
Cat. No.: VC4593927
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138297-40-0 |
|---|---|
| Molecular Formula | C10H15Cl2N3 |
| Molecular Weight | 248.15 |
| IUPAC Name | 2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H |
| Standard InChI Key | MONDPRSCKCHXLQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)C(=CN2)CCN.Cl.Cl |
Introduction
Synthesis
Synthesis of pyrrolopyridine derivatives often involves multi-step reactions starting from simpler heterocyclic compounds. For example, the synthesis of related compounds might involve the condensation of pyrrole and pyridine precursors or the modification of existing pyrrolopyridine rings to introduce functional groups .
Potential Applications
Pyrrolopyridine derivatives have been explored for various biological activities, including:
-
Kinase Inhibition: Some pyrrolopyridines have shown promise as kinase inhibitors, which are important in cancer therapy .
-
Pharmaceutical Applications: These compounds are also being studied for other potential pharmaceutical uses due to their ability to interact with biological targets .
Research Challenges
Given the limited availability of specific data on 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride, researchers may need to rely on general knowledge of pyrrolopyridine chemistry and biological activity. This involves:
-
Literature Review: Conducting a thorough review of existing literature on similar compounds to infer potential properties and applications.
-
Experimental Synthesis: Attempting to synthesize the compound using methods similar to those used for related pyrrolopyridines.
-
Biological Assays: Performing biological assays to determine the compound's activity and potential applications.
Data Tables for Related Compounds
While specific data for 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is not available, here is a table summarizing properties of a related compound:
| Compound | Molecular Formula | Molecular Weight | PubChem CID |
|---|---|---|---|
| 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | C10H14ClN3 | 211.69 | 134690894 |
This table illustrates the type of information that might be available for similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume